Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the thiadiazole ring, have been known to interact with various biological targets .
Mode of Action
It’s known that the thiadiazole ring in the compound can undergo transformations under the action of bases . This could potentially lead to interactions with its targets and subsequent changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Result of Action
It’s known that the compound can undergo transformations under the action of bases, leading to the cleavage of the thiadiazole ring and the formation of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bases can lead to transformations in the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various nucleophiles. For instance, the preparation of 1,3,4-thiadiazole derivatives can be achieved by reacting N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in absolute ethanol in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of thiadiazole derivatives, including Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate, involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of thiadiazole derivatives include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine. Reaction conditions often involve the use of solvents like ethanol and controlled temperatures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Another thiadiazole derivative with similar coordination properties and diverse applications.
2-Amino-1,3,4-thiadiazole: Known for its anticancer and antimicrobial activities.
Uniqueness
Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate stands out due to its unique structure, which allows for specific interactions with molecular targets.
Properties
IUPAC Name |
ethyl 2-[(thiadiazole-4-carbonylamino)carbamothioylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S2/c1-2-16-6(14)3-9-8(17)12-11-7(15)5-4-18-13-10-5/h4H,2-3H2,1H3,(H,11,15)(H2,9,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTDKVDMOJJLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NNC(=O)C1=CSN=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.